molecular formula C7H5F3 B1591408 2,4,5-Trifluorotoluene CAS No. 887267-34-7

2,4,5-Trifluorotoluene

Cat. No. B1591408
M. Wt: 146.11 g/mol
InChI Key: ZGEAYXBIJAYBKA-UHFFFAOYSA-N
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Description

2,4,5-Trifluorotoluene (TFT) is an organic compound that is used in a variety of applications, including as a solvent, as a reagent, and as a building block for other compounds. It has a unique combination of physical and chemical properties that make it an attractive choice for a wide range of applications.

Scientific Research Applications

Molecular Structure and Internal Rotation

  • The microwave rotational spectra of 2,4,5-trifluorotoluenes have been extensively studied. For instance, research by Nair et al. (2020) analyzed the spectra in the lowest torsional state, yielding insights into rotational constants, centrifugal distortion constants, and barriers to methyl rotation. This information is crucial for understanding the molecular structure and behavior of such compounds in various states (Nair, Herbers, Obenchain, & Grabow, 2020).

Coordination Chemistry and Synthesis

  • The coordination of 2,4,5-trifluorotoluene with metals like molybdenum has been explored for synthesizing various organic compounds. Myers et al. (2017) described the formation of complexes involving 2,4,5-trifluorotoluene, which are significant for synthesizing functionalized cyclohexadienes, demonstrating the compound's versatility in organic synthesis (Myers, Smith, Dakermanji, Wilde, Wilson, Shivokevich, & Harman, 2017).

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • The NMR spectral parameters of 2,4,5-trifluorotoluene have been analyzed to understand its chemical shifts and coupling constants. Such studies, as reported by Kostelnik et al. (1969), provide deep insights into the electronic environment and molecular dynamics of this compound (Kostelnik, Williamson, Wisnosky, & Castellano, 1969).

Photochemical and Oxidative Reactions

  • Research has also delved into the photolytic and OH radical-induced oxidation of fluorinated aromatic compounds like 2,4,5-trifluorotoluene. Leitner et al. (1996) conducted experiments to understand the kinetics and mechanisms of these reactions, which are crucial for applications in environmental chemistry and pollution control (Leitner, Gombert, Abdessalem, & Dore, 1996).

Chemical Engineering and Process Optimization

  • The compound has been used in the development of continuous flow synthesis methods, as exemplified by the work of Deng et al. (2015), who reported a microflow process for synthesizing 2,4,5-trifluorobenzoic acid. Such studiesare critical for advancing chemical manufacturing processes, demonstrating how 2,4,5-trifluorotoluene can be used in the efficient and scalable production of valuable intermediates (Deng, Shen, Zhao, Yan, & Zhang, 2015).

Electrophoretic Display Technology

  • In the field of display technology, trifluorotoluene, a related compound, has been utilized as a liquid suspending fluid for electrophoretic display (EPD). The work of Li et al. (2016) investigated the stability, chargeability, and response time of electrophoretic particles in a trifluorotoluene system, contributing to the development of high-performance EPD devices (Li, Qin, Feng, Fang, & Meng, 2016).

Fluorous Synthesis

  • Benzotrifluoride derivatives like 2,4,5-trifluorotoluene are used as solvents in fluorous synthesis. Maul et al. (1999) highlighted their role in both traditional organic and fluorous synthesis, underscoring their environmental friendliness and versatility in various chemical reactions (Maul, Ostrowski, Ublacker, Linclau, & Curran, 1999).

Plasma-Enhanced Chemical Vapor Deposition

  • Trifluorotoluene has also been used in producing films through plasma-enhanced chemical vapor deposition (PECVD). Durrant et al. (1996) studied the creation of films from trifluorotoluene/hydrogen and trifluorotoluene/tetrafluoromethane mixtures, providing insights into the potential of this compound in advanced material fabrication (Durrant, Landers, Kleiman, Castro, & Moraes, 1996).

properties

IUPAC Name

1,2,4-trifluoro-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEAYXBIJAYBKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80591805
Record name 1,2,4-Trifluoro-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Trifluorotoluene

CAS RN

887267-34-7
Record name 1,2,4-Trifluoro-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
KPR Nair, S Herbers, DA Obenchain… - Canadian Journal of …, 2020 - cdnsciencepub.com
The microwave rotational spectra of 2,3,4- and 2,4,5-trifluorotoluenes, along with all 13 C isotopic species in natural abundance, have been recorded in the frequency range 8–27 GHz …
Number of citations: 7 cdnsciencepub.com
KPR Nair, S Herbers, HVL Nguyen… - Spectrochimica Acta Part A …, 2020 - Elsevier
The rotational spectra of 3-fluorotoluene and its seven 13 C isotopic species have been recorded at natural abundance in the frequency range from 4 to 26 GHz using a pulsed …
Number of citations: 17 www.sciencedirect.com
J Mélan, S Khemissi, HVL Nguyen - Spectrochimica Acta Part A: Molecular …, 2021 - Elsevier
The microwave spectrum of 3,4-dimethylfluorobenzene was measured using a pulsed molecular jet Fourier transform microwave spectrometer operating in the frequency range from 2.0 …
Number of citations: 15 www.sciencedirect.com
S Khemissi, HVL Nguyen - ChemPhysChem, 2020 - Wiley Online Library
Sensing the barrier! This combined experimental and computational study of the torsion-rotation spectrum produced by the internal rotations of two equivalent methyl groups yielded …
OM Nefedov, NV Volchkov - Mendeleev Communications, 2006 - Elsevier
A new general methodology has been developed for the synthesis of diverse fluoroaromatic compounds based upon the utilization of fluorohalocarbenes and fluorinated …
Number of citations: 23 www.sciencedirect.com
MD Bygd, KG Aukema, JE Richman… - Applied and …, 2022 - Am Soc Microbiol
The capacity to defluorinate polyfluorinated organic compounds is a rare phenotype in microbes but is increasingly considered important for maintaining the environment. New …
Number of citations: 6 journals.asm.org
HVL Nguyen, W Caminati, JU Grabow - Molecules, 2022 - mdpi.com
Large amplitude motions (LAMs) form a fundamental phenomenon that demands the development of specific theoretical and Hamiltonian models. In recent years, along with the strong …
Number of citations: 6 www.mdpi.com
MD Bygd - 2022 - search.proquest.com
Polyfluorinated compounds have become a popular topic in recent years for their widespread use and prominence as a pollutant in our environment. Their use in thousands of …
Number of citations: 2 search.proquest.com
K Wang, X He, C Rong, A Zhong, S Liu… - Theoretical Chemistry …, 2022 - Springer
Internal methyl rotation is a ubiquitous phenomenon in chemistry and could find ample implications in other disciplines, where structure, reactivity, and function properties are impacted. …
Number of citations: 27 link.springer.com
OM Nefedov, NV Volchkov - notes.fluorine1.ru
Also in these studies much attention is being paid to the blends of hydrofluorocarbons (HFCs), fluorocarbons (FCs) and hydrocarbons with thermophysical and thermo-dynamic …
Number of citations: 2 notes.fluorine1.ru

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